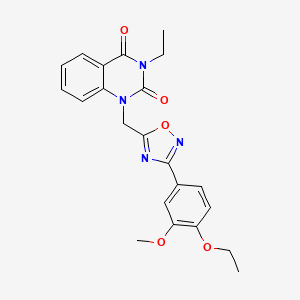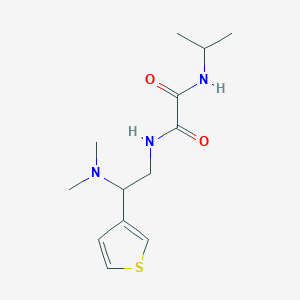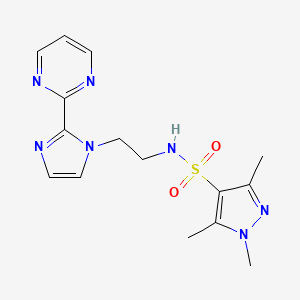
7-chloro-4-((4-chlorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate d'éthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 7-chloro-4-((4-chlorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C19H16Cl2N2O3 and its molecular weight is 391.25. The purity is usually 95%.
BenchChem offers high-quality Ethyl 7-chloro-4-((4-chlorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 7-chloro-4-((4-chlorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antimicrobienne
Ce composé, en tant que dérivé de la 7-chloro-4-aminoquinoléine, s'est avéré posséder une activité antimicrobienne significative . Les plus actifs ont présenté des valeurs de CMI comprises entre 1,5 et 12,5 µg/mL . Cependant, ils n'ont présenté aucune activité antifongique . La longueur du lien de la chaîne carbonée et les propriétés électroniques des composés sont déterminantes pour leur activité biologique .
Activité antipaludique
Le noyau de 7-chloro-4-aminoquinoléine est obligatoire pour l'activité antipaludique . Cela pourrait être attribué principalement à la prévention de la polymérisation de l'hème en un composé insoluble, l'hémozoïne (pigment de la malaria) . De nouveaux dérivés de la 4-aminoquinoléine ont été synthétisés et testés pour leur activité antipaludique in vitro contre une souche sensible à la chloroquine de Plasmodium falciparum (3D7) .
Activité antibactérienne
En plus de l'évaluation de l'activité antipaludique, les composés synthétisés ont également été testés pour leur activité antibactérienne contre six souches différentes de bactéries Gram-positives (Bacillus subtilis, Bacillus cereus et Staphylococcus aureus) et Gram-négatives (Escherichia coli, Pseudomonas aeruginosa et Klebsiella pneumoniae) . Tous les composés aux doses testées se sont avérés actifs contre tous les organismes testés .
Activité anti-virulence
Le noyau de 4-aminoquinoléine a été trouvé de manière ubiquitaire dans la nature (4-AQ) et est donc utilisé dans la conception de composés bioactifs présentant une activité anti-virulence .
Activité anti-leishmanienne
Le noyau de 4-aminoquinoléine a été trouvé de manière ubiquitaire dans la nature (4-AQ) et est donc utilisé dans la conception de composés bioactifs présentant une activité anti-leishmanienne .
Anti-agrégation plaquettaire
Le noyau de 4-aminoquinoléine a été trouvé de manière ubiquitaire dans la nature (4-AQ) et est donc utilisé dans la conception de composés bioactifs présentant une activité anti-agrégation plaquettaire .
Activité anti-inflammatoire et immunomodulatrice
Le noyau de 4-aminoquinoléine a été trouvé de manière ubiquitaire dans la nature (4-AQ) et est donc utilisé dans la conception de composés bioactifs présentant des activités anti-inflammatoires et immunomodulatrices .
Activité anticancéreuse
Le noyau de 4-aminoquinoléine a été trouvé de manière ubiquitaire dans la nature (4-AQ) et est donc utilisé dans la conception de composés bioactifs présentant des activités anticancéreuses .
Mécanisme D'action
Target of Action
It is known that similar compounds, such as 7-chloro-4-aminoquinoline derivatives, have been used in the design of bioactive compounds displaying anti-virulence, antimalarial, anti-leishmanial, anti-platelet aggregation, anti-viral, anti-inflammatory, immune-modulatory, and anticancer activities .
Mode of Action
It is known that similar compounds, such as 7-chloro-4-aminoquinoline derivatives, have shown antimicrobial activity, with the most active ones displaying mic values in the range of 15 to 125 µg/mL . The length of the carbon-chain linker and electronic properties of the compounds are decisive for their biological activity .
Biochemical Pathways
Similar compounds, such as 7-chloro-4-aminoquinoline derivatives, have been synthesized via nucleophilic aromatic substitution .
Result of Action
Similar compounds, such as 7-chloro-4-aminoquinoline derivatives, have shown antimicrobial activity .
Action Environment
It is known that the length of the carbon-chain linker and electronic properties of similar compounds are decisive for their biological activity .
Propriétés
Numéro CAS |
1189916-34-4 |
|---|---|
Formule moléculaire |
C19H16Cl2N2O3 |
Poids moléculaire |
391.25 |
Nom IUPAC |
ethyl 7-chloro-4-[(4-chlorophenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C19H16Cl2N2O3/c1-2-26-19(25)16-17(22-10-11-3-5-12(20)6-4-11)14-8-7-13(21)9-15(14)23-18(16)24/h3-9H,2,10H2,1H3,(H2,22,23,24) |
Clé InChI |
AQJAJDPBJYJGAW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=C(C=C(C=C2)Cl)NC1=O)NCC3=CC=C(C=C3)Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2521363.png)


![N-[1-(benzenesulfonyl)-2-(4-butanoylpiperazin-1-yl)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B2521367.png)
![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2521368.png)




![4,6-dimethyl-2-({1-[3-(trifluoromethoxy)benzoyl]piperidin-3-yl}oxy)pyrimidine](/img/structure/B2521379.png)
![N-(Cyanomethyl)-N-methylspiro[2.4]heptane-7-carboxamide](/img/structure/B2521381.png)

![2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)acetonitrile](/img/structure/B2521384.png)
![1-(4-chlorophenyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]cyclopentane-1-carboxamide](/img/structure/B2521386.png)
